molecular formula C12H19NO B13075933 (3S)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL

(3S)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL

Cat. No.: B13075933
M. Wt: 193.28 g/mol
InChI Key: TVSIYSBCFQVGGD-LBPRGKRZSA-N
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Description

(3S)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL (CAS: 1213104-43-8) is a chiral amino alcohol characterized by a phenyl ring substituted with a methylethyl (isopropyl) group at the para position. The compound has a molecular formula of C₁₂H₁₉NO and a molecular weight of 193.29 g/mol . Structurally, the molecule combines a polar propan-1-ol backbone with a lipophilic aromatic substituent, suggesting applications in pharmaceuticals, agrochemicals, or fragrance chemistry.

As of 2024, this compound is listed as temporarily unavailable in major markets (e.g., China, the U.S., India, Germany), though suppliers encourage notifications for restocking .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(3S)-3-amino-3-(4-propan-2-ylphenyl)propan-1-ol

InChI

InChI=1S/C12H19NO/c1-9(2)10-3-5-11(6-4-10)12(13)7-8-14/h3-6,9,12,14H,7-8,13H2,1-2H3/t12-/m0/s1

InChI Key

TVSIYSBCFQVGGD-LBPRGKRZSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)[C@H](CCO)N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-isopropylbenzaldehyde and an appropriate amine.

    Mannich Reaction: The Mannich reaction is a common method used to introduce the amino group.

    Reduction: The resulting imine intermediate is then reduced to form the desired amino alcohol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Mannich reactions followed by reduction steps. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents.

    Reduction: NaBH4, LiAlH4.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Development

(3S)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL has been investigated for its potential as a pharmaceutical agent. Its structural similarity to other biologically active compounds suggests that it may interact with specific biological targets.

Case Study : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of similar compounds and identified potential pathways for optimizing analogs for therapeutic use. The findings indicated that modifications in the side chains could enhance potency against certain targets, such as GPR88 receptors .

Neuroscience Research

The compound's ability to affect neurotransmitter systems makes it a candidate for neuroscience studies. Its role as a potential GPR88 agonist has been highlighted in pharmacological evaluations.

Data Table: GPR88 Agonist Activity

CompoundEC50 (nM)Assay Type
This compoundTBDcAMP assay
Analog A59cAMP assay
Analog B942GTPγS binding assay

This table summarizes the agonist activity of this compound compared to its analogs, indicating its potential for further development in treating neurological disorders .

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways.

Case Study : Research has demonstrated that this compound can be used to synthesize derivatives with enhanced pharmacological properties by modifying the amino and hydroxyl groups .

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The most closely related analog to (3S)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL is (3S)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL (CAS: 1213500-89-0), which replaces the isopropyl group with a bulkier tert-butyl substituent. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Property This compound (3S)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL
CAS Number 1213104-43-8 1213500-89-0
Molecular Formula C₁₂H₁₉NO C₁₃H₂₁NO
Molecular Weight (g/mol) 193.29 207.31
Substituent on Phenyl Ring Methylethyl (isopropyl) tert-Butyl
Lipophilicity (Predicted) Moderate (logP ~2.1)* Higher (logP ~2.9)*
Steric Bulk Moderate High

*Predicted using fragment-based methods due to lack of experimental data.

Key Differences and Implications

Substituent Effects: The tert-butyl group in the analog introduces greater steric hindrance and lipophilicity compared to the isopropyl group. This may reduce solubility in aqueous media but enhance membrane permeability, a critical factor in drug design .

Synthetic and Industrial Relevance :

  • The tert-butyl analog’s higher molecular weight and bulk may complicate synthetic scalability or purification compared to the isopropyl derivative.
  • Both compounds lack publicly available safety data (e.g., GHS hazard classifications), though the RIFM framework for fragrance ingredients suggests rigorous evaluation criteria for such derivatives .

Research Findings and Hypotheses

  • Pharmaceutical Potential: Amino alcohols with para-alkyl substituents are explored as β-adrenergic receptor ligands. The tert-butyl analog’s bulk may hinder binding to certain receptors, whereas the isopropyl variant could offer optimal steric compatibility .
  • Fragrance Chemistry : If used in fragrances, the isopropyl group’s moderate volatility might favor sustained scent release compared to the more lipophilic tert-butyl derivative. However, safety assessments under the RIFM criteria would be necessary for commercial use .

Biological Activity

(3S)-3-Amino-3-[4-(methylethyl)phenyl]propan-1-OL, also known by its CAS number 1213104-43-8, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C₁₂H₁₉NO
  • Molar Mass : 193.29 g/mol
  • Density : 1.013 g/cm³ (predicted)
  • Boiling Point : 325.2 °C (predicted)
  • pKa : 14.91 (predicted) .

Pharmacological Activities

Research indicates that this compound exhibits a range of pharmacological activities, particularly in the areas of analgesia and neuroprotection.

Analgesic Properties

The compound has been identified as having analgesic effects, making it a candidate for pain management therapies. It is suggested that derivatives of this compound may serve as local anesthetics or antiarrhythmic agents .

Neuroprotective Effects

Studies have indicated that compounds similar to this compound can act as neuroprotective agents in models of neurodegenerative diseases. This is attributed to their ability to inhibit monoamine oxidase B (MAO-B), which is implicated in the pathophysiology of neurodegeneration .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various neurotransmitter systems, potentially enhancing dopaminergic activity and providing neuroprotective benefits.

Study on Analgesic Efficacy

In a study involving male NMRI mice, the analgesic efficacy of this compound was evaluated using a phenylquinone-induced pain model. The results indicated significant pain relief at doses ranging from 0.5 to 500 mg/kg, suggesting a dose-dependent response .

Neuroprotective Activity

Another study focused on the neuroprotective properties of similar compounds showed that they could reduce oxidative stress markers in neuronal cells, supporting their potential use in treating conditions like Parkinson's disease .

Comparative Analysis with Related Compounds

Compound NameCAS NumberMolar Mass (g/mol)Biological Activity
This compound1213104-43-8193.29Analgesic, Neuroprotective
3-Amino-3-phenylpropan-1-ol14593-04-5151.21Antimicrobial
3-Amino-3-(4-methoxyphenyl)propan-1-olNot AvailableNot AvailableNeuroprotective

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